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Compound of Interest

Compound Name: Pz-128

Cat. No.: B610366 Get Quote

Technical Support Center: Pz-128 Treatment
Welcome to the technical resource center for Pz-128. This guide is intended for researchers,

scientists, and drug development professionals. Here you will find frequently asked questions

(FAQs) and troubleshooting guides to assist in the design and interpretation of your

experiments involving this novel PAR1 pepducin inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is Pz-128 and what is its primary mechanism of action?

A1: Pz-128 (also known as P1pal-7) is a first-in-class, cell-penetrating lipopeptide that functions

as a specific and reversible antagonist of Protease-Activated Receptor 1 (PAR1).[1] It is a

pepducin, meaning it is a lipidated peptide that can cross the cell membrane. Unlike traditional

receptor antagonists that bind to the extracellular domain, Pz-128 targets the cytoplasmic

surface of PAR1, effectively disrupting the receptor's ability to couple with and signal through

intracellular G proteins.[1]

Q2: What are the expected biological effects of Pz-128 treatment?

A2: Based on its mechanism of inhibiting PAR1 signaling, Pz-128 is expected to have several

biological effects, including:
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Antiplatelet Activity: It prevents thrombin-induced platelet activation and aggregation without

affecting coagulation parameters or prolonging bleeding time.[2]

Anti-Angiogenic Effects: It can inhibit the formation of new blood vessels. In ovarian cancer

models, it has been shown to significantly reduce blood vessel density.[1]

Anti-Metastatic Effects: By inhibiting PAR1, which is often overexpressed in cancer cells, Pz-
128 can block cell migration. For example, a concentration of 3 µM Pz-128 has been shown

to block 90-94% of OVCAR-4 ovarian cancer cell migration.[1]

Reduction of Endothelial Permeability: Pz-128 can inhibit the increase in endothelial barrier

permeability induced by factors secreted by cancer cells.[1]

Q3: What is a suitable concentration range for in vitro experiments?

A3: The optimal concentration of Pz-128 is highly dependent on the cell type and the specific

assay. Based on published data, a concentration of 3 µM has been shown to be effective in

blocking cancer cell migration.[1] However, for other assays, and to avoid potential off-target

effects, it is crucial to perform a dose-response curve for your specific experimental system. A

starting range of 1 µM to 10 µM is often a reasonable starting point for cellular assays. For

troubleshooting potential off-target effects, concentrations up to 100 µM have been

investigated.[3]

Q4: How should I prepare and store Pz-128?

A4: Pz-128 is typically supplied as a lyophilized powder. For reconstitution, follow the

manufacturer's instructions, often using sterile water or an appropriate buffer. For storage of

stock solutions, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up

to 1 month.[1] Avoid repeated freeze-thaw cycles.

Data Summary Tables
Table 1: In Vitro Efficacy of Pz-128
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Assay Type
Cell
Line/System

Effective
Concentration

Observed
Effect

Citation

Cell Migration

OVCAR-4

Ovarian Cancer

Cells

3 µM

90-94% inhibition

of migration

towards ascites

and fibroblast

conditioned

media.

[1]

Endothelial

Permeability
Endothelial Cells Not specified

Nearly complete

inhibition of

permeability

increase induced

by OVCAR-4

conditioned

media.

[1]

Angiogenesis (in

vivo)

OVCAR-4 Tumor

Model
10 mg/kg (i.p.)

84-96%

reduction in

blood vessel

density.

[1]

Cytotoxicity
TsA201 and

HEK293 cells

100 µM (24h

exposure)

Significant cell

death.
[3]

Calcium

Mobilization

TsA201 and

HEK293 cells
25-100 µM

Dose-dependent

increase in

intracellular

Ca2+.

[3]

ERK

Phosphorylation

TsA201 and

HEK293 cells
30 µM

Sustained ERK

phosphorylation

(15-60 min).

[3]

Table 2: Clinical Pharmacodynamics of Pz-128 (Platelet Aggregation Inhibition)
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IV Infusion Dose Time Point

Inhibition of PAR1-
agonist (SFLLRN)
induced
aggregation

Citation

0.3 mg/kg 30 min - 6 h 20-40% [4][5]

0.5 mg/kg 30 min - 6 h 40-60% [4][5]

1-2 mg/kg 30 min - 6 h 80-100% [4][5]

Note: The effects of Pz-128 are reversible, with approximately 50% recovery of platelet

aggregation function by 24 hours after a 0.5 mg/kg dose.[4][5]

Visualizations: Pathways and Workflows
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Caption: Pz-128 inhibits PAR1 signaling by preventing G protein coupling.
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Caption: Workflow for an in vitro angiogenesis (tube formation) assay.
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Troubleshooting Guide
This section addresses unexpected results you may encounter during your experiments with

Pz-128.

Q: My cell viability assay (e.g., MTT) shows a significant decrease in viability, which is not my

expected outcome. Why is this happening?

A: While Pz-128 is primarily a PAR1 inhibitor, it can induce cytotoxicity at high concentrations.

An in vitro study demonstrated that exposure to 100 µM Pz-128 for 24 hours caused significant

cell death in HEK293 and TsA201 cells.[3]

Troubleshooting Steps:

Confirm Concentration: Double-check your calculations and dilutions to ensure you are using

the intended concentration of Pz-128.

Perform a Dose-Response Curve: If you haven't already, run a cell viability assay with a wide

range of Pz-128 concentrations (e.g., 1 µM to 100 µM) to determine the cytotoxic threshold

for your specific cell line.

Reduce Incubation Time: Cytotoxicity may be time-dependent. Consider reducing the

duration of Pz-128 exposure in your experiment.

Use a Scrambled Control: To confirm that the effect is specific to the Pz-128 sequence and

not a general effect of a lipidated peptide, use a scrambled version of the Pz-128 peptide

(e.g., palmitate-FSRLKAK-NH2) as a negative control.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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